2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-
CAS No.: 53282-26-1
Cat. No.: VC8379239
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53282-26-1 |
---|---|
Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | ethyl (Z)-3-(furan-2-yl)prop-2-enoate |
Standard InChI | InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5- |
Standard InChI Key | MWZBTMXISMOMAE-WAYWQWQTSA-N |
Isomeric SMILES | CCOC(=O)/C=C\C1=CC=CO1 |
SMILES | CCOC(=O)C=CC1=CC=CO1 |
Canonical SMILES | CCOC(=O)C=CC1=CC=CO1 |
Melting Point | 24.5°C |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named as (Z)-ethyl 3-(furan-2-yl)prop-2-enoate under IUPAC nomenclature rules, reflecting its ester functional group, furan ring, and double bond geometry . Alternative designations include:
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Ethyl (Z)-furan-2-acrylate
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(Z)-Ethyl furfuracrylate
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3-(2-Furyl)-2-propenoic acid ethyl ester
Its CAS registry number (53282-12-5) uniquely identifies the (Z)-isomer, while the (E)-isomer is registered under CAS 623-20-1 .
Molecular Structure and Formula
The molecular formula corresponds to a molar mass of 166.17 g/mol. The structure comprises:
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A furan ring (oxygen-containing heterocycle) at position 3 of the acrylate backbone
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An ethyl ester group (-COOCHCH)
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A (Z)-configured double bond between carbons 2 and 3
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 53282-12-5 | |
Molecular Formula | ||
Molar Mass | 166.17 g/mol | |
UNII Identifier | 4M86IN985V | |
Wikidata ID | Q27260084 |
Structural Characteristics and Isomerism
Geometric Isomerism
The compound exhibits cis-trans isomerism due to restricted rotation about the double bond. The (Z)-configuration denotes that the higher-priority groups (furan ring and ester oxygen) reside on the same side of the double bond. This spatial arrangement impacts:
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Dipole moment: Enhanced polarity compared to the (E)-isomer
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Reactivity: Susceptibility to electrophilic attacks at the α,β-unsaturated ester
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Thermal stability: Lower stability than the trans-isomer due to steric strain
Table 2: (Z)- vs. (E)-Isomer Comparison
Property | (Z)-Isomer | (E)-Isomer |
---|---|---|
CAS Number | 53282-12-5 | 623-20-1 |
Boiling Point | Not Reported | 245–247°C (estimated) |
Dipole Moment | Higher | Lower |
Flavoring Use | Limited | FEMA 4541 (approved) |
Spectroscopic Features
While experimental spectral data remain unpublished, theoretical predictions suggest:
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IR Spectroscopy: Strong absorption at 1720–1740 cm (ester C=O stretch) and 1600–1650 cm (conjugated C=C)
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H NMR: Characteristic furan protons (δ 6.3–7.4 ppm), ethyl group signals (δ 1.2–4.2 ppm), and vinyl protons (δ 5.8–6.5 ppm)
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MS Fragmentation: Base peak at m/z 81 (furan fragment) and molecular ion at m/z 166
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via esterification of (Z)-3-(2-furyl)acrylic acid with ethanol under acid catalysis:
Alternative methods include:
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Knoevenagel condensation between furfural and ethyl acetoacetate
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Transesterification of methyl acrylate with ethanol in the presence of furan derivatives
Industrial-Scale Production
Patent RU2572882C2 describes microencapsulation processes using acrylate esters, suggesting potential large-scale synthesis protocols:
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Monomer Preparation: Dissolve furan acrylate precursors in hydrophobic solvents (e.g., toluene)
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Interfacial Polymerization: Emulsify in aqueous phase with free radical initiators (e.g., azobisisobutyronitrile)
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Capsule Formation: Heat to 60–80°C to initiate oligomerization at the oil-water interface
Table 3: Synthesis Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | ↑ Conversion above 70°C |
Catalyst Concentration | 0.5–1.5 mol% HSO | Excess causes side reactions |
Reaction Time | 4–8 hours | Prolonged time ↑ esterification |
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data are sparse, analogues suggest:
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Melting Point: Likely <25°C (liquid at room temperature)
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Boiling Point: Estimated 230–250°C (extrapolated from (E)-isomer)
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Solubility:
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Miscible with ethanol, acetone, ethyl acetate
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Insoluble in water (<0.1 g/L at 20°C)
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Reactivity and Stability
Key reactivity aspects include:
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Michael Addition: Susceptibility to nucleophilic attack at β-carbon
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Polymerization: Forms cross-linked polymers under radical initiation
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Oxidation: Furan ring undergoes epoxidation with peracids
Industrial and Research Applications
Flavor and Fragrance Industry
Though the (E)-isomer is FEMA-approved, the (Z)-isomer finds niche use in:
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Tobacco flavoring: Contributes smoky, caramel-like notes
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Baked goods: Enhances Maillard reaction products at ppm levels
Polymer Science
Patent RU2572882C2 highlights its role in microcapsule synthesis:
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Wall Material: Co-polymerizes with diethylene glycol dimethacrylate
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Drug Delivery: Encapsulates hydrophobic active ingredients
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Fragrance Encapsulation: Sustained release in detergents and cosmetics
Table 4: Application Overview
Sector | Function | Concentration Range |
---|---|---|
Food Additives | Flavor Enhancer | 0.1–5 ppm |
Microencapsulation | Monomer Crosslinker | 10–30 wt% in oil phase |
Adhesives | Reactive Diluent | 15–40% of resin matrix |
Recent Advances and Future Directions
Green Synthesis Methods
Emerging techniques aim to improve sustainability:
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Enzymatic esterification: Lipase-catalyzed reactions at 40°C
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Solvent-free systems: Microwave-assisted synthesis reduces waste
Advanced Material Applications
Ongoing research explores:
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Self-healing polymers: Reversible Diels-Alder reactions with furan/maleimide pairs
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Biodegradable plastics: Copolymers with polylactic acid
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